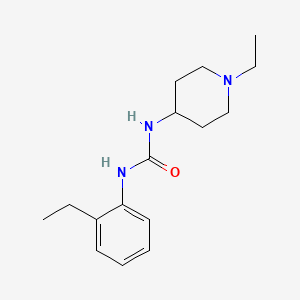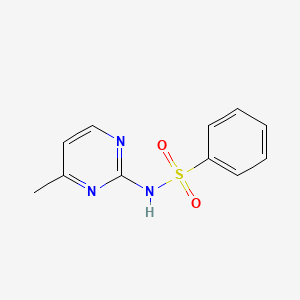![molecular formula C14H12BrNO2 B4620073 3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4620073.png)
3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-[(4-Bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one involves the reaction of appropriate aryl aldehydes with active methylene compounds to form the chalcone scaffold. For instance, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, a compound with a similar structure, was achieved by reacting nucleophiles and enolates of various active methylene compounds, leading to the formation of pyrazole derivatives (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).
Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Food Flavors
Branched aldehydes, which share structural motifs with the compound , play significant roles in food flavoring. Smit et al. (2009) review the production and breakdown pathways of these aldehydes, such as 2-methyl propanal and 3-methyl butanal, deriving from amino acids in both fermented and non-fermented foods. This research emphasizes the importance of understanding these compounds for controlling food flavor profiles (Smit, Engels, & Smit, 2009).
Biologically Produced Diols in Industrial Applications
Xiu and Zeng (2008) discuss the industrial relevance of 1,3-propanediol and 2,3-butanediol, which, like the specified compound, can be biologically produced and have a wide range of applications. The review focuses on the downstream processing challenges and costs associated with purifying these diols from fermentation broths, highlighting the need for improved separation technologies (Xiu & Zeng, 2008).
Synthesis and Applications of Fluorinated Compounds
Qiu et al. (2009) describe a practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound structurally related to the one , outlining its importance in the manufacture of pharmaceuticals such as flurbiprofen. This highlights the broader relevance of synthesizing and studying halogenated compounds for medical applications (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Toxicological Studies
Studies on the environmental concentrations, toxicology, and degradation pathways of various compounds, including halogenated phenols and other structurally related molecules, offer insights into their environmental impact and potential health risks. For example, Koch and Sures (2018) review the presence and effects of 2,4,6-tribromophenol, a compound with similar halogenation patterns, in the environment, pointing out the gaps in knowledge regarding its toxicokinetics and dynamics (Koch & Sures, 2018).
Eigenschaften
IUPAC Name |
(E)-3-(4-bromo-3-methylanilino)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-10-9-11(4-5-12(10)15)16-7-6-13(17)14-3-2-8-18-14/h2-9,16H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKJKARGFKNWQL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C=C/C(=O)C2=CC=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-6-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4619998.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4620000.png)
![2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4620006.png)
![methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4620010.png)

![methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride](/img/structure/B4620018.png)
![1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4620019.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620032.png)


![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide](/img/structure/B4620080.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)
